5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one
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Overview
Description
5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one is an organic compound belonging to the class of cyclopentenones This compound is characterized by a cyclopentene ring substituted with hydroxy, methoxy, and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentadiene, methanol, and propenyl bromide.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentane ring.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentenones, cyclopentanes, and other derivatives depending on the specific reaction conditions.
Scientific Research Applications
5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).
Pathways: It can modulate signaling pathways related to inflammation and cell survival, including the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-4-methoxy-5-prop-1-en-2-ylfuran-2-one: Similar in structure but contains a furan ring instead of a cyclopentene ring.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Another cyclopentenone derivative with different substituents.
Uniqueness
5-Hydroxy-3-methoxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications in various fields of research.
Properties
CAS No. |
62848-01-5 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-hydroxy-3-methoxy-2-prop-2-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-6-8(12-2)5-7(10)9(6)11/h3,7,10H,1,4-5H2,2H3 |
InChI Key |
XGIQVCROEADMLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(C1)O)CC=C |
Origin of Product |
United States |
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